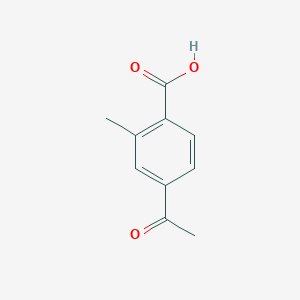

3-(Chloromethyl)-4-methoxybenzoic acid

Descripción general

Descripción

3-(Chloromethyl)-4-methoxybenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

The synthesis of 3-(Chloromethyl)-4-methoxybenzoic acid involves a one-step reaction. In the presence of zinc chloride, ferric chloride, and other Lewis acid catalysts, 3-chloro methyl benzoic acid is synthesized from benzoyl chloride and paraformaldehyde in a solvent . The synthetic method is simple, easy to control, highly safe, and high in finished product yield .Molecular Structure Analysis

The molecular structure of 3-(Chloromethyl)-4-methoxybenzoic acid has been investigated. Correlations between Hammett substituent constants and calculated dipole moments and molecular transform and normalized molecular moment structure indices for m-chloromethylbenzoic acid were observed .Chemical Reactions Analysis

In zinc chloride, ferric chloride, and other Lewis acid catalysts, 3-chloro methyl benzoic acid is synthesized from benzoyl chloride and paraformaldehyde in a solvent in one step . The synthetic method is a one-step reaction, and is simple and easy to control .Physical And Chemical Properties Analysis

3-(Chloromethyl)-4-methoxybenzoic acid has a molecular weight of 170.59 . It is soluble in methanol . Its melting point is 136-138 °C (lit.) .Aplicaciones Científicas De Investigación

Synthesis of Derivatives

3-(Chloromethyl)-4-methoxybenzoic acid serves as a precursor in the synthesis of various chemical compounds. For instance, it is used in the synthesis of 4-Hydroxyisophthalic acid via Blanc chloromethylation reaction, showcasing an overall yield of about 78% (He Deyun, 2011). Similarly, this acid is a part of the synthesis of a new organic heterocyclic ligand, 3-(3-carboxyphenylaminomethylene)-2-methoxychroman-4-one, which exhibits stability at room temperature and decomposes in a three-step process (A. Dziewulska-Kułaczkowska & A. Bartyzel, 2013).

Analytical Chemistry and Environmental Impact

The derivatives of chloromethoxybenzoic acid, including 3-chloromethyl-4-methoxybenzoic acid, are integral to many pesticides. However, the residues of these chemicals can detrimentally affect the environment. This highlights the importance of developing sensitive methods for detecting these derivatives in environmental samples. The study emphasizes the role of soil microorganisms in detoxifying pesticides and notes the challenge posed by the recalcitrant nature of these derivatives, which hinders microbial decomposition (I. Maga et al., 2021).

Pharmaceutical and Biological Research

In pharmaceutical and biological contexts, 3-(Chloromethyl)-4-methoxybenzoic acid-related compounds are studied for their potential applications. For instance, silicon-containing bis-azomethines synthesized from p-aminobenzoic acid and bis(chloromethyl)dimethylsilane show promising antimicrobial activity against bacteria and fungi. These Schiff bases are recognized for their UV light absorption and fluorescence, along with their biological activity, making them significant in the development of new medicinal compounds (M. Zaltariov et al., 2015).

Safety And Hazards

Direcciones Futuras

The novel salicylic acid derivative 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) is a potential alternative compound to substitute ASA . It has shown promising results in preliminary assessments of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity . This makes 3-CH2Cl a promising compound for “new” drug development .

Propiedades

IUPAC Name |

3-(chloromethyl)-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHHEPHRPIIYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-4-methoxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Hydroxy-3-oxo-N-(2-(piperazin-1-yl)ethyl)-3,5,6,7-tetrahydropyrido-[3,2,1-ij]quinoline-2-carboxamide dihydrochloride](/img/structure/B1395651.png)

![Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395652.png)

![2-Thien-2-ylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1395658.png)

![2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B1395663.png)